Iodomethyl methyl ether

描述

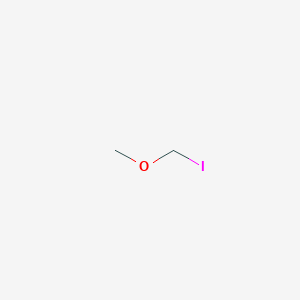

Iodomethyl methyl ether, also known as iodomethoxymethane, is a halo ether with the chemical formula C₂H₅IO. It is a colorless liquid that contains copper as a stabilizer. This compound is known for its use in various organic synthesis reactions due to its reactivity with nucleophiles .

准备方法

Synthetic Routes and Reaction Conditions: Iodomethyl methyl ether can be synthesized by reacting methylal (dimethoxymethane) with iodotrimethylsilane. The reaction typically involves the following steps:

- Methylal is mixed with iodotrimethylsilane.

- The mixture is heated to facilitate the reaction.

- The product, this compound, is then purified .

Industrial Production Methods: The use of iodotrimethylsilane as a reagent is a key aspect of its production .

化学反应分析

Iodomethyl methyl ether undergoes various types of chemical reactions, including:

Substitution Reactions: It readily undergoes methoxymethylation reactions with nucleophiles containing phosphorus, carbon, oxygen, and nitrogen.

Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are not extensively documented, its structure suggests potential reactivity under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the nucleophiles involved. For example, methoxymethylation reactions can yield various methoxymethylated compounds .

科学研究应用

Organic Synthesis

Methylating Agent : One of the primary applications of iodomethyl methyl ether is its use as a methylating agent. It facilitates the introduction of methyl groups into various organic compounds, which is crucial for synthesizing complex molecules. The reactivity of IMME allows it to effectively transfer the methyl group to nucleophiles such as alcohols, amines, and thiols, thereby enabling the formation of methoxymethyl derivatives .

Methoxymethylation : IMME is particularly valuable in the process of methoxymethylation, where it can protect hydroxyl groups in alcohols. This is essential in multi-step syntheses where selective protection and deprotection of functional groups are required. The methoxymethyl (MOM) group can be removed under mild conditions, making it a preferred choice for protecting groups in organic synthesis .

Medicinal Chemistry

Drug Development : In medicinal chemistry, this compound has been utilized in the development of pharmaceuticals. Its ability to modify biological molecules can enhance their pharmacological properties. For instance, it has been used to create derivatives of natural products that exhibit improved biological activity and selectivity .

Research Studies : Various studies have investigated the reactivity of IMME with different nucleophiles to understand better its mechanism of action and potential therapeutic applications. These studies contribute to the design of new drugs with specific functionalities tailored for targeted therapies .

Chemical Properties and Safety Considerations

This compound is classified as a hazardous material due to its flammability and toxicity. It poses risks through inhalation, ingestion, and skin contact, necessitating strict safety protocols during handling and usage .

Comparative Analysis with Other Haloethers

To highlight the uniqueness of this compound, a comparison with other haloethers is presented below:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | C₂H₅IO | Highly reactive haloether used for methoxymethylation |

| Chloromethyl methyl ether | C₂H₅ClO | Primarily used for chloromethylation; more toxic |

| Bromomethyl methyl ether | C₂H₅BrO | Similar reactivity but less commonly used |

| Methyl iodide | CH₃I | Simpler haloalkane; used for direct alkylation |

IMME stands out due to its iodine content, which enhances its reactivity compared to bromine or chlorine counterparts. Its utility in introducing methoxymethyl groups makes it particularly valuable in organic synthesis.

Case Study 1: Synthesis of Methoxymethyl Derivatives

In a recent study, researchers utilized this compound to synthesize methoxymethyl derivatives of various alcohols. The process demonstrated high yields and selectivity, showcasing IMME's effectiveness as a methylating agent in complex organic synthesis.

Case Study 2: Pharmaceutical Applications

Another study focused on the use of IMME in modifying natural products to enhance their therapeutic efficacy. The resulting compounds exhibited improved bioactivity compared to their unmodified counterparts, indicating the potential for drug development applications.

作用机制

The mechanism by which iodomethyl methyl ether exerts its effects involves its reactivity with nucleophiles. The compound undergoes methoxymethylation reactions, where the iodomethyl group is transferred to the nucleophile. This process involves the formation of a new carbon-oxygen bond, resulting in the methoxymethylated product .

相似化合物的比较

- Bromomethyl methyl ether

- Chloromethyl methyl ether

- 2-Bromoethyl methyl ether

- Chloromethyl ethyl ether

Comparison: Iodomethyl methyl ether is unique due to its iodine atom, which imparts distinct reactivity compared to its bromine and chlorine counterparts. The presence of iodine makes it more reactive in substitution reactions, allowing for efficient methoxymethylation .

生物活性

Iodomethyl methyl ether (also known as iodomethoxymethane) is a haloether with the chemical formula and CAS number 13057-19-7. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores its synthesis, biological effects, and relevant research findings.

Synthesis and Properties

This compound can be synthesized through various methods, often involving the reaction of methanol with iodomethane or chloromethyl methyl ether. The compound is characterized by its ether functional group, which contributes to its reactivity and potential biological applications.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In a study involving the synthesis of 5-deazaaminopterin analogues, it was found that derivatives obtained from chloromethyl methyl ether, including this compound, showed notable anticancer activity in vitro and in vivo. Specifically, these compounds were effective against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment .

Cytotoxic Effects

The cytotoxic effects of this compound have been documented in several studies. For instance, compounds derived from this ether demonstrated moderate to significant inhibition of cell growth in tumor cell lines such as PC-3 (prostate cancer) and K562 (chronic myeloid leukemia). These findings suggest that this compound may disrupt cellular processes essential for tumor growth .

The biological activity of this compound is attributed to several mechanisms:

- DNA Intercalation : Some studies suggest that haloethers can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis or programmed cell death.

- Inhibition of Enzymatic Activity : this compound may inhibit specific enzymes involved in cell proliferation and survival.

Case Study 1: Anticancer Efficacy

In a controlled experiment, researchers treated various cancer cell lines with this compound derivatives. The results indicated a dose-dependent response where higher concentrations led to increased cytotoxicity. The study concluded that these compounds could serve as potential leads for developing new anticancer drugs .

Case Study 2: Toxicological Assessment

A toxicological assessment conducted by NIOSH evaluated the safety profile of this compound. The findings highlighted potential risks associated with occupational exposure, including skin irritation and respiratory sensitization. This underscores the need for careful handling and regulation of this compound in industrial settings .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

属性

IUPAC Name |

iodo(methoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5IO/c1-4-2-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSXSNJAQDJKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156625 | |

| Record name | Iodomethyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13057-19-7 | |

| Record name | Methane, iodomethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodomethyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodomethyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodomethyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of iodomethyl methyl ether and are there any notable spectroscopic features?

A1: this compound (CH3OCH2I) has a molecular weight of 171.97 g/mol. [] Spectroscopically, its microwave spectrum has been extensively studied, providing information about its rotational constants, quartic centrifugal distortion constants, and nuclear quadrupole coupling constant tensor. [, ] This data enables researchers to determine its rs structure and understand the orientation of the iodine atom within the molecule. [] Additionally, NMR and UV spectral features have also been reported. []

Q2: How is this compound synthesized and what are its common applications in organic synthesis?

A2: While traditionally synthesized using potentially carcinogenic reagents like chloromethyl methyl ether, safer routes to this compound utilize reactions between methylal and iodotrimethylsilane [, ] or formaldehyde/trioxane with methanol and hydrogen iodide. [] It's a versatile reagent used for methoxymethylation of phosphorus, carbon, oxygen, and nitrogen nucleophiles. [] Furthermore, it acts as an effective iodomethylating agent for aromatic systems. []

Q3: Can you elaborate on the reactivity of this compound and its role in determining bond strengths?

A3: this compound readily reacts with iodine, a process which has been investigated to determine the carbon-hydrogen bond strength in dimethyl ether. [] Kinetic studies of this reaction have provided valuable thermodynamic parameters, including bond dissociation energies, offering insight into the stability and reactivity of related ethers. []

Q4: Has this compound been observed in any unexpected contexts?

A4: Interestingly, this compound has been identified as the source of a +30 Da mass spectrometric artifact in the analysis of permethylated carbohydrates. [] This artifact arises from the incorporation of a methoxymethyl group instead of a methyl group during the permethylation process, highlighting the importance of considering potential side reactions during derivatization. []

Q5: Are there any known applications of this compound in polymer chemistry?

A5: this compound, in combination with zinc iodide, has been explored for its role in the living cationic polymerization of vinyl ethers. [] This suggests potential applications in controlling polymer chain growth and architecture, an area that might be of interest for further investigation.

Q6: What are the safety concerns associated with handling this compound?

A6: this compound is corrosive, a lachrymator, and a strong alkylating agent. [] It's crucial to handle it with caution, wearing appropriate protective equipment and working in a well-ventilated area to minimize the risk of exposure. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。